molecular formula C7H6N4O2 B1344984 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 860175-75-3

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No. B1344984
M. Wt: 178.15 g/mol
InChI Key: RKAWJDPFMFPHRW-UHFFFAOYSA-N
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Description

The compound 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is a structure of interest in the field of medicinal chemistry due to its potential biological activities. The presence of a carboxylic acid group may suggest potential for further chemical modifications, enhancing its utility in drug design and discovery.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through reactions involving 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives, as well as via condensation reactions with various aldehydes and ketones . Specifically, efficient one-step procedures have been developed for the synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl derivatives, indicating the versatility of the synthetic methods for introducing different substituents at specific positions on the triazolopyrimidine core .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been elucidated using a combination of elemental analyses and spectral data, including NMR and mass spectrometry . X-ray crystallography has also been employed to determine the structure of triorganotin(IV) complexes derived from related triazolopyrimidine carboxylic acids, providing detailed insights into the geometry and coordination environment of these compounds .

Chemical Reactions Analysis

The triazolopyrimidine derivatives have been shown to participate in various chemical reactions, including condensation with esters and hydrazid acids to form benzimidazolylmethyl derivatives . Additionally, triorganotin(IV) complexes have been synthesized by reacting the amino acid derivatives with organotin(IV) hydroxides or oxides, demonstrating the reactivity of the carboxylic acid group in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their substituents. For instance, the introduction of aryl groups can affect the regioselectivity and yield of the synthesis . The antimicrobial activity of some derivatives has been tested, indicating potential applications in the development of new antimicrobial agents . The spectral properties, including UV, IR, and NMR spectra, have been recorded and discussed, providing valuable information for the characterization and identification of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : A study outlines efficient, one-step procedures for the regioselective synthesis of derivatives of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine, showcasing their potential for preparing biologically active compounds due to the scaffold's privileged nature. This work highlights the compound's versatility in synthesizing influenza virus RNA polymerase inhibitors (Massari et al., 2017).
  • Crystal Structures : Research on the crystal environments of related triazolopyrimidine derivatives has provided insights into their structural arrangement and supramolecular architecture, emphasizing the potential biological activity of its coordination compounds (Canfora et al., 2010).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Activities : Derivatives of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine have shown promise in preliminary bioassays for fungicidal activities, indicating their potential in developing new antifungal agents (Li De-jiang, 2008).
  • Tuberculostatic Activity : Structural analogs of this compound have been synthesized and evaluated for their tuberculostatic activity, providing a foundation for analyzing structure-activity relationships and developing new antituberculous agents (Titova et al., 2019).

Synthetic Chemistry and Methodology

  • Novel Synthetic Routes : Studies have described new synthetic routes and chemical reactions involving triazolopyrimidine derivatives, broadening the scope of synthetic chemistry and enabling the creation of novel compounds with potential applications in various fields (Pyatakov et al., 2015).

Comprehensive Reviews and Analyses

  • Review of Biological Activities : A comprehensive review of the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and their analogs has been conducted, discussing their applications in agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties (Pinheiro et al., 2020).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on exploring its potential in various therapeutic areas, optimizing its properties for better biological activity, and investigating its mechanism of action in more detail.

properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAWJDPFMFPHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid

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